molecular formula C10H11ClO3 B127653 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone CAS No. 156801-59-1

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Cat. No.: B127653
CAS No.: 156801-59-1
M. Wt: 214.64 g/mol
InChI Key: SAGJHMNXUHEXEM-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO3. This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an ethanone moiety. It is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone typically involves the chlorination of 1-(2,3-dimethoxyphenyl)ethanone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or esters.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted ethanones.

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy groups can influence the compound’s reactivity and stability. The ethanone moiety can undergo various transformations, contributing to the compound’s versatility in chemical syntheses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
  • 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone
  • 2-Chloro-1-(2,4-dimethoxyphenyl)ethanone

Uniqueness

2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can affect its chemical reactivity and interactions. This positional isomerism can lead to differences in the compound’s physical and chemical properties compared to its analogs.

Properties

IUPAC Name

2-chloro-1-(2,3-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-9-5-3-4-7(8(12)6-11)10(9)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGJHMNXUHEXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614394
Record name 2-Chloro-1-(2,3-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156801-59-1
Record name 2-Chloro-1-(2,3-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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